molecular formula C13H14ClNO3 B7682641 [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate

[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Cat. No. B7682641
M. Wt: 267.71 g/mol
InChI Key: BLUSOQKYHPDZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate, also known as MOC-31, is a synthetic compound that has gained significant attention in the field of scientific research. It was first synthesized in the 1980s as a potential anti-cancer agent and has since been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of a cell surface antigen known as EpCAM (epithelial cell adhesion molecule). EpCAM is overexpressed in many types of cancer cells and is involved in cell proliferation and survival. By inhibiting EpCAM, [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate can disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been studied for its potential use in targeted drug delivery, as it can bind specifically to EpCAM-expressing cells.

Advantages and Limitations for Lab Experiments

One major advantage of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize and purify, which makes it accessible for laboratory use. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. In addition, its use in diagnostic imaging may be limited by its relatively short half-life.

Future Directions

There are several future directions for research on [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. One area of interest is its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective EpCAM inhibitors based on the structure of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. Finally, further research is needed to fully understand the mechanism of action of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate and its potential use in diagnostic imaging.

Synthesis Methods

The synthesis of [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate involves several steps, starting with the reaction of 4-chlorobenzyl cyanide with ethyl diazoacetate to form 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid ethyl ester. This compound is then reacted with methylamine to form [2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate. The final product is obtained after several purification steps.

Scientific Research Applications

[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. It has also been studied for its potential use in diagnostic imaging and as a tool for cancer cell identification.

properties

IUPAC Name

[2-(methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-15-11(16)8-18-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUSOQKYHPDZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.